molecular formula C8H4Br2N2 B575100 2,6-Dibromoquinazoline CAS No. 161425-75-8

2,6-Dibromoquinazoline

Katalognummer: B575100
CAS-Nummer: 161425-75-8
Molekulargewicht: 287.942
InChI-Schlüssel: NAARTNANGRCYIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromoquinazoline is a heterocyclic organic compound with the molecular formula C8H4Br2N2. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of bromine atoms at the 2nd and 6th positions of the quinazoline ring imparts unique chemical properties to this compound .

Synthetic Routes and Reaction Conditions:

    From 2-Chloroquinazoline: One common method involves starting with 2-chloroquinazoline, which undergoes bromination reactions to yield this compound.

    From 2-Bromoquinazoline: Another method starts with 2-bromoquinazoline, which undergoes cyclization reactions to form this compound.

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 2,6-dibromoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dibromoquinazoline
  • 2,6-Dichloroquinazoline
  • 2,6-Difluoroquinazoline

Comparison:

2,6-Dibromoquinazoline stands out due to its unique combination of bromine atoms, which impart distinct chemical reactivity and potential biological activities .

Biologische Aktivität

2,6-Dibromoquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by empirical data, case studies, and detailed research findings.

This compound can be synthesized through various methods, including one-pot reactions involving brominated precursors. The compound's structure allows for further functionalization via cross-coupling reactions, enhancing its potential as a pharmacological agent. For instance, the synthesis of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones has been reported using palladium-catalyzed processes which yield derivatives with significant biological activities .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. Quinazolines have been recognized for their ability to inhibit epidermal growth factor receptor (EGFR) and Aurora A kinase activities, which are crucial in tumor growth and progression. Studies indicate that derivatives of quinazolines exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : A study found that certain quinazoline derivatives demonstrated enhanced cytotoxicity compared to established drugs like Erlotinib in MCF-7 breast cancer cells .
  • Mechanism of Action : Molecular docking studies revealed that these compounds interact with key residues in the active site of EGFR, suggesting a mechanism for their anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Research has shown that quinazoline derivatives can inhibit bacterial growth and possess antifungal properties. For example:

  • Antibacterial Effects : Various synthesized quinazolines have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Some derivatives demonstrate antifungal activity as well, making them potential candidates for treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The position and type of substituents on the quinazoline ring significantly affect its potency and selectivity. For instance:

CompoundSubstituentBiological Activity
2-(Butylthio)-6-bromoquinazolineButylthioHigher cytotoxicity than Erlotinib
4-(Chlorophenylthio)-2-(trichloromethyl)quinazolineTrichloromethylAntiplasmodial activity
4-Chloro-6,8-dibromoquinazolineChloroAntimicrobial effects

This table illustrates how different substituents can enhance or alter the biological profile of quinazoline derivatives.

Case Studies

  • Clinical Relevance : A case study evaluated the effectiveness of a novel quinazoline derivative in a clinical setting for patients with non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor size among patients treated with the compound compared to those receiving standard chemotherapy.
  • Preclinical Trials : In preclinical trials involving animal models, this compound showed promising results in inhibiting tumor growth and metastasis when administered at specific dosages.

Eigenschaften

IUPAC Name

2,6-dibromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAARTNANGRCYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672139
Record name 2,6-Dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161425-75-8
Record name 2,6-Dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.